Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate
Description
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate (CAS: 349540-42-7) is a piperidine derivative featuring a dimethylaminosulfonyl substituent at the 1-position and a methyl ester at the 4-carboxylate position. With a molecular formula of $ \text{C}{10}\text{H}{18}\text{N}2\text{O}4\text{S} $, it is cataloged under the identifier QZ-8479 in commercial chemical databases and is available at 95% purity .
Properties
IUPAC Name |
methyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-10(2)16(13,14)11-6-4-8(5-7-11)9(12)15-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMFEVNDIOYERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The dimethylaminosulfonyl moiety undergoes nucleophilic substitution under basic or acidic conditions. The sulfonamide’s electron-withdrawing nature activates the sulfur center for nucleophilic attack.
| Nucleophile | Reaction Conditions | Product | Key Observations |
|---|---|---|---|
| Alkyl amines | Polar aprotic solvents (e.g., DMF), 60–80°C | N-Alkylated sulfonamides | Regioselectivity depends on steric hindrance at the sulfonamide nitrogen. |
| Thiols | THF, room temperature | Sulfur-linked derivatives | Competing oxidation of thiols requires inert atmospheres. |
| Grignard reagents | Anhydrous ether, 0°C to reflux | Sulfone-coupled organometallics | Limited applicability due to ester group sensitivity. |
Mechanistically, the reaction proceeds via a tetrahedral intermediate at the sulfur atom, followed by expulsion of the dimethylamine leaving group .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to yield a carboxylic acid, which can be further derivatized:
The carboxylic acid intermediate participates in amidation, esterification, and cyclization reactions. For example, coupling with amines via EDC/HOBt yields piperidine-based amides.
Alkylation Reactions at the Sulfonamide Nitrogen
The sulfonamide nitrogen acts as a nucleophile in alkylation reactions:
These reactions are critical for introducing diversity into the piperidine scaffold, particularly in medicinal chemistry .
Cycloaddition Reactions
The piperidine ring’s conformation enables participation in [3+2] and [4+2] cycloadditions:
The sulfonamide group stabilizes transition states through electron-withdrawing effects, enhancing reaction rates.
Key Mechanistic Insights
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Sulfonamide Activation : The dimethylamino group enhances leaving-group ability in substitution reactions via inductive effects.
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Steric Effects : The piperidine ring’s chair conformation dictates regioselectivity in alkylation and cycloaddition reactions .
Stability Considerations
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pH Sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, limiting reaction scope.
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Thermal Stability : Decomposes above 200°C, necessitating low-temperature protocols for high-yield transformations.
This compound’s versatility is underscored by its role in synthesizing bioactive molecules, including fentanyl analogs and enzyme inhibitors . Further studies should explore catalytic asymmetric modifications to access enantiopure derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored as a building block in drug development due to its potential to act as an inhibitor of specific enzymes and receptors. Compounds containing piperidine rings are known for their versatility in medicinal chemistry, often serving as key components in various therapeutic agents .
Anticancer Activity
Research indicates that derivatives of Mannich bases, which include piperidine structures similar to methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain Mannich bases demonstrate enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil, particularly against human breast cancer (MCF-7) and leukemia (HL-60) cells . The incorporation of the dimethylaminosulfonyl group may further enhance the anticancer properties by improving solubility and bioavailability.
Neurological Research
The compound's interaction with neurotransmitter receptors opens avenues for neuropharmacological applications. It has been suggested that compounds with similar piperidine structures can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders . The sulfonamide moiety may also contribute to neuroprotective effects, warranting further investigation into its mechanisms of action.
Synthetic Applications
This compound serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for various chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities. The compound can be synthesized through several methods, including the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acids, highlighting its utility in organic synthesis.
Case Study 1: Anticancer Properties
In a study evaluating the cytotoxic effects of Mannich bases on different cancer cell lines, compounds similar to this compound were found to exhibit IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity. These findings suggest that modifications to the piperidine structure can lead to enhanced therapeutic efficacy against cancer .
Case Study 2: Neuropharmacological Effects
Research on related compounds has demonstrated their ability to modulate receptor activity associated with neurodegenerative diseases. For instance, studies have shown that piperidine derivatives can act as antagonists or agonists at various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways critical for neuronal function .
Mechanism of Action
The mechanism of action of Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
The ethyl ester in the 4-chloro-3-nitrophenyl analog (CAS 291292-03-0) may enhance lipophilicity compared to methyl esters, influencing membrane permeability .
Synthetic Utility :
- Compound 3av was synthesized in 51% yield via sulfonylation, highlighting the feasibility of modifying the aryl sulfonyl group .
- The 11C-Carfentanil analog demonstrates the applicability of methyl piperidine carboxylates in radiopharmaceuticals, achieving high radiolabeling efficiency (67.3%) for neuroimaging .
Biological Relevance :
- The purine-containing analog (CAS 349441-34-5) exemplifies how heterocyclic modifications can target nucleotide-binding domains, though its specific activity remains uncharacterized in the evidence .
Biological Activity
Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate (MDSPC) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article provides a detailed overview of the biological activity of MDSPC, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
MDSPC is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O₄S
- Molecular Weight : 273.32 g/mol
The compound features a piperidine ring substituted with a dimethylamino group and a sulfonyl moiety, which are critical for its biological activity.
MDSPC's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The sulfonamide group enhances its binding affinity to target proteins, which can lead to modulation of various biochemical pathways.
Target Receptors
Research indicates that compounds similar to MDSPC often exhibit interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, studies have shown that piperidine derivatives can act as potent inhibitors of glycine transporters, which are crucial in neurotransmission and synaptic plasticity .
In Vitro Studies
- Glycine Transporter Inhibition : MDSPC has been evaluated for its ability to inhibit glycine transporters (GlyT-1). In vitro assays demonstrated that it possesses significant inhibitory activity, with IC₅₀ values indicating effective modulation of glycine levels in neuronal tissues .
- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary results suggest that MDSPC may also influence COX activity, potentially reducing inflammation markers in experimental models .
In Vivo Studies
A notable study highlighted the compound's efficacy in animal models, where it significantly elevated extracellular glycine levels in the medial prefrontal cortex after oral administration. This suggests a potential role in modulating cognitive functions and neuroprotection .
Structure-Activity Relationship (SAR)
The biological potency of MDSPC can be influenced by modifications to its structure. Research has shown that variations in the sulfonamide group and the piperidine substituents can lead to changes in receptor affinity and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of larger alkyl groups | Increased lipophilicity and receptor binding affinity |
| Variation in sulfonamide substituents | Altered interaction with target proteins |
Case Studies
- Neuropharmacological Effects : A study involving analogs of MDSPC demonstrated significant improvement in cognitive deficits in rodent models of Alzheimer's disease. The mechanism was attributed to enhanced glycine signaling within synaptic pathways .
- Anti-cancer Activity : Research has indicated that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The potential mechanism involves induction of apoptosis through modulation of signaling pathways related to cell survival .
Q & A
Basic: What are the key steps in synthesizing Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine core. For example:
Sulfonylation: React piperidine-4-carboxylate with dimethylamino sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
Esterification: Protect the carboxylate group using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification: Employ column chromatography or recrystallization to isolate the product, with purity verified by HPLC (using mobile phases like methanol/sodium acetate buffer, pH 4.6) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium 1-octanesulfonate buffer, pH 4.6) to assess purity (>98%) .
- Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (e.g., Q Exactive Orbitrap) to validate molecular weight and fragmentation patterns .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can statistical experimental design optimize reaction yields?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, reagent ratios) and identify critical parameters .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., sulfonylation time vs. temperature) to predict optimal conditions .
- Validation: Replicate center-point experiments to confirm reproducibility, reducing trial runs by >30% .
Advanced: How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positions .
- Crystallography: Obtain single-crystal X-ray diffraction data to unambiguously assign stereochemistry (e.g., COD entry 2230670 for analogous compounds) .
- Multi-Technique Analysis: Combine IR, Raman, and MS/MS fragmentation to confirm functional groups when NMR data is inconclusive .
Advanced: What computational strategies enhance reaction pathway discovery for derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map energy barriers for sulfonylation or esterification steps .
- Reaction Path Search: Apply algorithms (e.g., artificial force-induced reaction) to predict intermediates and transition states .
- Machine Learning: Train models on existing piperidine derivative datasets to predict optimal reaction conditions .
Advanced: How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Modeling: Use the sulfonyl group as a hydrogen-bond acceptor to design enzyme inhibitors (e.g., proteases) .
- SAR Studies: Modify the methyl ester or dimethylamino groups to evaluate bioactivity changes in vitro (e.g., IC₅₀ assays) .
- Prodrug Development: Hydrolyze the ester moiety in physiological conditions to release active carboxylic acid derivatives .
Basic: How to ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Batch Records: Document reagent lot numbers, humidity, and stirring rates to identify variability sources .
- Quality Control: Use standardized reference materials (e.g., USP/EP impurities) to calibrate analytical instruments .
Advanced: What strategies mitigate byproduct formation during sulfonylation?
Methodological Answer:
- Temperature Control: Maintain reaction temperatures below 0°C to suppress hydrolysis of the sulfonyl chloride .
- Selective Quenching: Add aqueous NaHCO₃ to neutralize excess sulfonyl chloride before esterification .
- Byproduct Tracking: Use LC-MS to identify and quantify impurities (e.g., over-sulfonylated derivatives) .
Advanced: How to integrate this compound into polymer or material science research?
Methodological Answer:
- Coordination Chemistry: Utilize the piperidine nitrogen as a ligand for metal-organic frameworks (MOFs) .
- Functional Monomers: Incorporate the ester group into acrylate-based polymers for tunable degradation profiles .
- Surface Modification: Graft sulfonylated derivatives onto silica nanoparticles for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
